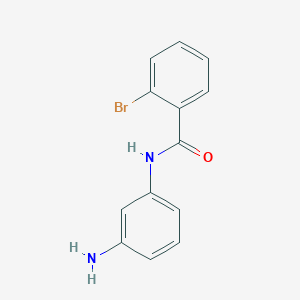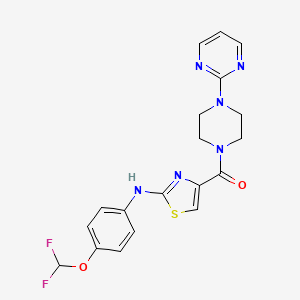
3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, also known as CAA, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of psychoactive substances that are commonly referred to as designer drugs. CAA is known for its stimulant properties and has been the subject of scientific research for its potential use in various fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves the reaction of 3-chlorophenylacetic acid with isobutylsulfonyl chloride to form 3-chlorophenylacetic acid isobutylsulfonate. This intermediate is then reacted with azetidine to form 3-(3-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one.
Starting Materials
3-chlorophenylacetic acid, isobutylsulfonyl chloride, azetidine
Reaction
Step 1: React 3-chlorophenylacetic acid with isobutylsulfonyl chloride in the presence of a base such as triethylamine to form 3-chlorophenylacetic acid isobutylsulfonate., Step 2: React 3-chlorophenylacetic acid isobutylsulfonate with azetidine in the presence of a base such as potassium carbonate to form 3-(3-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
生化和生理效应
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to a feeling of euphoria, increased energy, and alertness. However, prolonged use of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can lead to addiction, psychosis, and other adverse effects.
实验室实验的优点和局限性
3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has several advantages in lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, it also has limitations, including its potential for toxicity and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, including its potential use as a treatment for depression and anxiety, its effects on the brain and neurotransmitters, and its use as a biomarker for drug use in hair samples. Further research is needed to fully understand the potential benefits and risks of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one.
科学研究应用
3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has been the subject of scientific research for its potential use in various fields, including pharmacology, neuroscience, and forensic science. In pharmacology, 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has been studied for its potential use as a treatment for depression and anxiety. In neuroscience, 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has been studied for its effects on dopamine and serotonin neurotransmitters. In forensic science, 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has been studied as a potential marker for drug use in hair samples.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)7-6-13-4-3-5-14(17)8-13/h3-5,8,12,15H,6-7,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMEIXTLSDOEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)